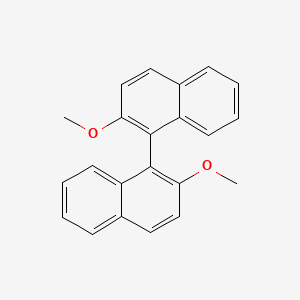

2,2'-Dimethoxy-1,1'-binaphthalene

Cat. No. B1296908

Key on ui cas rn:

75685-01-7

M. Wt: 314.4 g/mol

InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07964678B2

Procedure details

Prepare a 30% solution with 52 g NaOH at room temperature. Agitate 143 g 2,2′-dihydroxyl-1,1′-binaphthyl prepared as per the said method, 5.2 g tetrabutyl ammonium hydrosulfate and 500 ml methylbenzene, raise the temperature to 70° C. and add 164 g dimethyl sulfate dropwise simultaneously; agitate and react and conduct TLC track; when monoether point disappear, maintain the reaction for a period of time. Cool down and filter the solution; scrub the filter cake with 400 ml methylbenzene and 400 ml 5% NaOH solution successively and then scrub it with water to neutral state; dry it to obtain 2,2′-dimethoxy-1,1′-binaphthyl. The HPLC analysis results are as follows: the conversion of 2,2′-dihydroxyl-1,1′-binaphthyl ≧99%, the purity of 2,2′-dimethoxy-1,1′-binaphthyl ≧98% and the yield of 2,2′-dimethoxy-1,1′-binaphthyl ≧95%. Incorporate the methylbenzene layers and distill and recover the solid wastes. The distilled methylbenzene can be recycled.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH-:1].[Na+].O[C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1O.[CH2:25]([N+](CCCC)(CCCC)CCCC)CCC.S([O:47][CH3:48])(OC)(=O)=O>CC1C=CC=CC=1>[CH3:25][O:1][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[O:47][CH3:48] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

143 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O

|

|

Name

|

|

|

Quantity

|

5.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

164 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Agitate

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

react

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction for a period of time

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool down

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry it

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |